Cas no 874299-09-9 (1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-(2-METHYL-2-PROPANYL)-3-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
- 3-tert-butyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 1-Tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- A1-29835
- 874299-09-9
- CS-0457620
- 1-(Tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- AS-55371
- N-(1,1-Dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- N-(1,1-Dimethylethyl)-Na(2)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- H11735
- AKOS037644818
- DTXSID001128764
- 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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- MDL: MFCD22572042
- Inchi: 1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21)
- InChI Key: CWMDIMXXCQSZPH-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C([H])C([H])=C(C=2[H])N([H])C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 318.2114729g/mol
- Monoisotopic Mass: 318.2114729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T905926-250mg |
1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95% | 250mg |
¥3,256.20 | 2022-09-28 | |
| TRC | T198100-125mg |
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 125mg |
$ 615.00 | 2022-06-03 | ||
| TRC | T198100-250mg |
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 250mg |
$ 1020.00 | 2022-06-03 | ||
| Chemenu | CM430583-250mg |
1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95%+ | 250mg |
$286 | 2022-08-31 | |
| Chemenu | CM430583-1g |
1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95%+ | 1g |
$715 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T905926-50mg |
1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95% | 50mg |
¥819.00 | 2022-09-28 | |
| eNovation Chemicals LLC | D756509-250mg |
1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95% | 250mg |
$310 | 2024-06-06 | |
| eNovation Chemicals LLC | D756509-1g |
1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 95% | 1g |
$755 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528287-50mg |
1-(Tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 98% | 50mg |
¥819.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528287-250mg |
1-(Tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874299-09-9 | 98% | 250mg |
¥3256.00 | 2024-04-27 |
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Recent Advances in the Study of 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9)
The compound 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting proteases and kinases. Its unique structure, featuring a urea moiety and a boronate ester, makes it a versatile building block for drug discovery and development.
Recent studies have focused on the application of this compound in the development of novel kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Researchers have utilized 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a precursor to synthesize potent and selective kinase inhibitors. The boronate ester group is particularly valuable for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of chemical libraries for high-throughput screening.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of this compound in inhibiting Bruton's tyrosine kinase (BTK), a target for treating B-cell malignancies. The study highlighted the compound's ability to form stable interactions with the ATP-binding site of BTK, leading to significant anti-proliferative effects in vitro and in vivo. These findings underscore the potential of 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a scaffold for developing next-generation kinase inhibitors.
Another area of research has explored the compound's role in proteasome inhibition. The proteasome is a critical component of the ubiquitin-proteasome system, and its inhibition has been leveraged in the treatment of multiple myeloma. Preliminary data suggest that boronic acid derivatives, including 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, can selectively target the proteasome's chymotrypsin-like activity, offering a promising avenue for cancer therapy. Further optimization of these compounds is underway to enhance their pharmacokinetic properties and reduce off-target effects.
Beyond its applications in kinase and proteasome inhibition, this compound has also been investigated for its potential in imaging and diagnostics. The boronate ester moiety can be functionalized with fluorescent tags, enabling the development of probes for detecting reactive oxygen species (ROS) in cellular environments. Such probes are invaluable for studying oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
In conclusion, 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications span from drug discovery to diagnostics, highlighting its broad utility. Ongoing research aims to further elucidate its mechanisms of action and optimize its derivatives for clinical use. As the field advances, this compound is poised to play a pivotal role in the development of novel therapeutics and diagnostic tools.
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